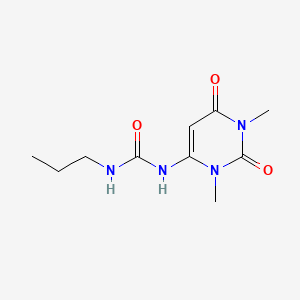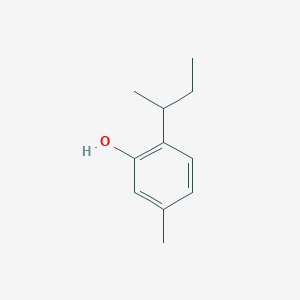
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, an acetamido group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester typically involves the esterification of 4-Biphenylcarboxylic acid with methanol in the presence of an acid catalyst. The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and acylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-Biphenylcarboxylic acid and methanol.
Reduction: 4-Biphenylmethanol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may play a role in binding to these targets, while the biphenyl core provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylcarboxylic acid: Lacks the acetamido and methyl ester groups.
2-Acetamidobiphenyl: Lacks the carboxylic acid and methyl ester groups.
Methyl 4-biphenylcarboxylate: Lacks the acetamido group.
Uniqueness
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester is unique due to the combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both the acetamido and methyl ester groups allows for diverse chemical reactivity and interactions with biological targets.
Properties
CAS No. |
39180-38-6 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 3-acetamido-4-phenylbenzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-10-13(16(19)20-2)8-9-14(15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) |
InChI Key |
REJSESURCIXBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)







![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)




